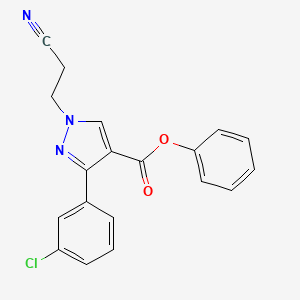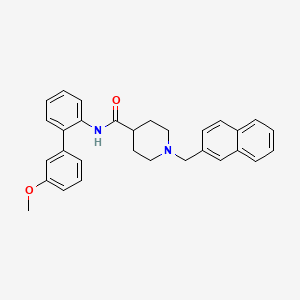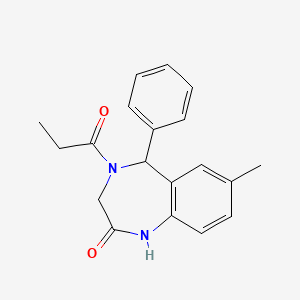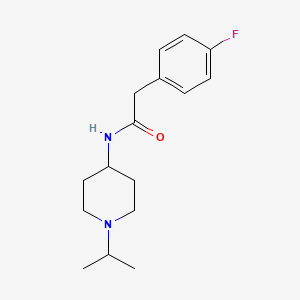
phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, also known as CPPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPPC is an important molecule in the field of medicinal chemistry due to its unique chemical structure and biological properties.
作用机制
The mechanism of action of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, this compound has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and PDE. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. PDE is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes. Inhibition of these enzymes by this compound leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and PDE. Inhibition of these enzymes leads to a reduction in the production of mediators of inflammation and pain, and the growth of tumors. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. This compound is a synthetic compound, which allows for precise control of its chemical structure and purity. This compound is also stable and can be easily stored and transported. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its biological properties are not fully understood. Further research is needed to fully elucidate the mechanism of action and potential applications of this compound.
未来方向
There are several future directions for the study of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. Further research is needed to fully elucidate the mechanism of action and potential applications of this compound. This compound has shown promising results in the treatment of cancer, inflammation, and pain. Further research is needed to develop new drugs based on this compound for the treatment of these diseases. This compound may also have potential applications in other areas such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to explore these potential applications of this compound.
合成方法
The synthesis of phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate involves the reaction of 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid with phenyl chloroformate in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
Phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). This compound has also been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and pain.
属性
IUPAC Name |
phenyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-15-7-4-6-14(12-15)18-17(13-23(22-18)11-5-10-21)19(24)25-16-8-2-1-3-9-16/h1-4,6-9,12-13H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHKLPJGRBAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)

![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)

![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4949160.png)

![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949171.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949173.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate](/img/structure/B4949174.png)
![1-{[1-({6-[(cyclopropylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4949178.png)
